Irigenin

Übersicht

Beschreibung

Irigenin is a natural isoflavonoid predominantly isolated from the Iris and Belamcanda genera, belonging to the Iridaceae family . This compound is renowned for its multifunctional biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties . This compound has shown potential in treating various types of cancer, such as gastric, colon, lung, and liver cancers .

Wissenschaftliche Forschungsanwendungen

Irigenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: this compound wird auf sein Potenzial als Antikrebsmittel untersucht, insbesondere bei der Behandlung von Magen-, Darm-, Lungen- und Leberkrebs.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es vermittelt Signalwege wie den ERK/MAPK- und TNF-α-Weg . Diese Signalwege spielen eine entscheidende Rolle bei Zellproliferation, Apoptose und Entzündung. Die Antikrebswirkungen von this compound beruhen hauptsächlich auf seiner Fähigkeit, diese Signalwege zu hemmen, was zu einem reduzierten Wachstum von Krebszellen und einer erhöhten Apoptose führt .

Ähnliche Verbindungen:

Tectorigenin: Ein weiteres Isoflavonoid mit ähnlichen Antikrebs- und entzündungshemmenden Eigenschaften.

Genistein: Bekannt für seine östrogene Aktivität und sein Potenzial in der Krebsbehandlung.

Daidzein: Zeigt entzündungshemmende und antioxidative Eigenschaften.

Einzigartigkeit von this compound: this compound zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten und sein Potenzial als Therapeutikum für verschiedene Krebsarten aus . Seine Fähigkeit, verschiedene Signalwege zu modulieren, macht es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung und Medizin .

Wirkmechanismus

Target of Action

Irigenin, a well-known natural isoflavonoid, primarily targets various types of cancer cells, including gastric, colon, lung, and liver cancer . It also interacts with several enzymes such as cyclo-oxygenase (COX), xanthine oxidase (XOD), phosphoinositide 3-kinase, and lipoxygenase .

Mode of Action

This compound exerts its effects by inhibiting various signaling pathways, notably the ERK/MAPK and TNF-α signal pathways . This inhibition leads to changes in the cellular environment, affecting the growth and proliferation of cancer cells .

Biochemical Pathways

This compound modulates various biochemical pathways. It controls the ECM deprivation and death in TNF-stimulated NP cells . It also reverses the effects of TNF-α stimulation, which impairs cell viability and increases LDH concentration, apoptosis, caspase-3 expression, and caspase-3 activity in NP cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice after intravenous administration . The linearity of the method was robust over the concentration range of 2–5,000 ng/mL . The intra-day precision of the analysis was within 15%, the inter-day precision was within 12%, and the accuracy was between 92% and 110% . The recoveries were 65–68%, and the matrix effect was 93–109% .

Result of Action

This compound exhibits numerous pharmacological activities, including anti-angiogenesis, antibacterial, anti-diabetic, antioxidative, antiviral, anti-inflammatory, anti-cancer, estrogenic activity, neuroprotective effect, antifungal, anti-cardiotoxicity, and anti-cholinesterase . It has been found to have a promising activity against HpIMPDH enzyme .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, different concentrations/percentages of solvents have been employed in the extraction of this compound, which can affect its bioavailability and efficacy .

Biochemische Analyse

Biochemical Properties

Irigenin displays its potency as an anti-cancer drug candidate through the inhibition of various cancer types including gastric cancer, colon cancer, lung cancer, and liver cancer, among others . The isoflavonoid compound mediates various signaling pathways such as ERK/MAPK and TNF-α signal pathways .

Cellular Effects

This compound has been reported to exhibit remarkable anticancer effects against several human cancers . It significantly inhibited the growth of the human HepG2 and SNU-182 liver cancer cells . Nonetheless, the cytotoxic effects of this compound against the normal THLE-2 cells were comparatively lower .

Molecular Mechanism

This compound inhibits tumor pathological progression and metastasis via multiple molecular mechanisms such as apoptosis, cell cycle arrest, autophagy induction, etc . Furthermore, this compound acts by inhibiting signal pathways such as ERK, MAPK, and TNF-α .

Temporal Effects in Laboratory Settings

The results indicate that this compound does not exhibit toxic effects on the tested cells . Further, the evaluation of the cytotoxic effects of this compound against normal cells THLE-2 revealed that the compound exhibited comparatively fewer effects .

Dosage Effects in Animal Models

A daily injection of 500 μg/kg this compound may be the optimum dose in mice . The optimal dose of this compound in rat models is 1-2 μg/kg .

Metabolic Pathways

Glucuronidation is the use of glucuronic acid to modify organic chemicals is an this compound’s metabolic pathway . A study investigating this compound biotransformation by incubating with uridine 5′-diphospho-glucuronosyltransferase (UGTs) in the metabolic reaction revealed that it was catalyzed to form glucuronidation metabolite by the UGTs, UGT1A1 .

Subcellular Localization

In a study, data showed that this compound could inhibit the nuclear localization and expression of YAP, reduced β-catenin accumulation and suppressed the expression of its downstream protein Cyclin D1 in GBM cells .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Irigenin kann durch verschiedene chemische Reaktionen synthetisiert werden. Ein häufiges Verfahren beinhaltet die Extraktion aus pflanzlichen Quellen unter Verwendung von 70%igem Alkohol für die Roh-Extraktion . Der Rohextrakt wird dann mit verschiedenen Lösungsmitteln fraktioniert, darunter Petrolether, Dichlormethan, Ethylacetat und n-Butanol .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess umfasst die Verwendung von Lösungsmitteln zur Extraktion und anschließende Reinigungsschritte, um this compound in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Irigenin unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Formen von this compound führen kann .

Vergleich Mit ähnlichen Verbindungen

Tectorigenin: Another isoflavonoid with similar anti-cancer and anti-inflammatory properties.

Genistein: Known for its estrogenic activity and potential in cancer treatment.

Daidzein: Exhibits anti-inflammatory and antioxidant properties.

Uniqueness of Irigenin: this compound stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent for multiple types of cancer . Its ability to modulate various signaling pathways makes it a unique and valuable compound in scientific research and medicine .

Biologische Aktivität

Irigenin, a naturally occurring isoflavonoid primarily derived from Iris confusa and other related plants, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article summarizes the current research findings on the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various types of cancer cells. The following table summarizes key findings from recent studies:

- Inhibition of Cancer Cell Migration and Invasion : this compound has been shown to significantly reduce the migratory and invasive capacities of various cancer cell lines. In lung cancer models, it effectively blocked the binding sites on EDA (extra domain A) that are crucial for metastatic behavior .

- Induction of Autophagy : In colon cancer cells, this compound induced autophagic cell death, evidenced by increased expression levels of autophagy-related proteins such as Beclin-1 and LC3-II . This mechanism is critical for its antiproliferative effects.

-

Regulation of Signaling Pathways : this compound has been found to target important signaling pathways involved in cell survival and proliferation:

- The ERK/MAPK pathway is notably affected in colon cancer cells, where this compound down-regulated associated proteins, leading to decreased cell survival signals .

- In lung cancer models, it inhibited EMT markers, suggesting a role in preventing metastasis through modulation of cellular plasticity .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

- Lung Cancer Study : A study evaluated the effects of this compound on A549 lung cancer cells. Treatment with sub-toxic concentrations resulted in a significant decrease in wound healing capacity (from 90% to 25% closure at 50 μM), demonstrating its potential as an anti-metastatic agent .

- Colon Cancer Study : Research involving Caco-2 cells revealed that exposure to this compound not only inhibited cell migration but also induced autophagy as a mechanism for cell death. Transmission electron microscopy confirmed the presence of autophagosomes post-treatment .

Eigenschaften

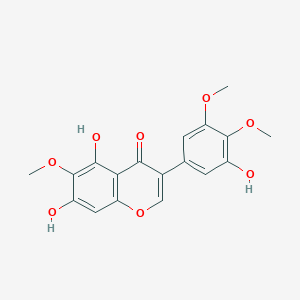

IUPAC Name |

5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGWPJJTQNLKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203285 | |

| Record name | Irigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-76-5 | |

| Record name | Irigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4NX37350 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.